![molecular formula C9H13I B13482527 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)
1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-3-iodobicyclo[111]pentane is a compound that features a unique bicyclo[111]pentane scaffold, which is known for its rigidity and distinctive three-dimensional structure
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane typically involves the use of bicyclo[1.1.1]pentane derivatives. One common method includes the Cu(I)-catalyzed 1,3-dipolar cycloaddition, also known as “click” chemistry, which allows for the introduction of various substituents onto the bicyclo[1.1.1]pentane core . Another approach involves the Sonogashira coupling reaction, which is used to append larger chromophoric groups onto the core . These methods are advantageous due to their modularity and efficiency.
Analyse Chemischer Reaktionen
1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Cu(I)-catalyzed 1,3-dipolar cycloaddition, to form triazole derivatives.
Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups onto the bicyclo[1.1.1]pentane core.
Common reagents used in these reactions include copper(I) catalysts, alkynes, and various nucleophiles. The major products formed from these reactions are typically substituted bicyclo[1.1.1]pentane derivatives with enhanced chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows it to mimic the geometry of other functional groups, thereby altering the physicochemical and pharmacokinetic properties of the molecules it is incorporated into . The pathways involved typically include interactions with enzymes and receptors, leading to changes in biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as 1-azido-3-iodobicyclo[1.1.1]pentane and 1-ethynylbicyclo[1.1.1]pentane . These compounds share the same core structure but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its cyclobutyl and iodine substituents, which provide distinct reactivity and potential for further functionalization.
Eigenschaften
Molekularformel |
C9H13I |
|---|---|
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
1-cyclobutyl-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H13I/c10-9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2 |
InChI-Schlüssel |
HWFIQFLFFSWRHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C23CC(C2)(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



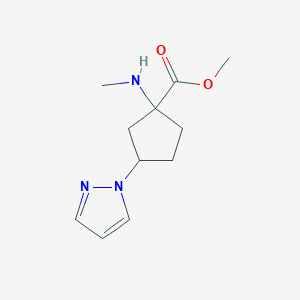

![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
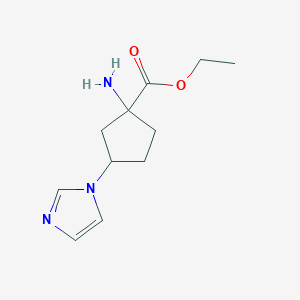
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
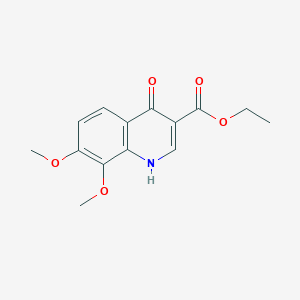
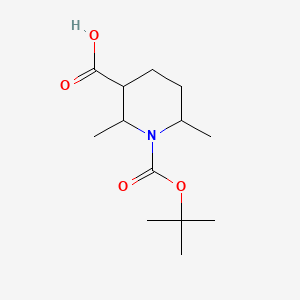

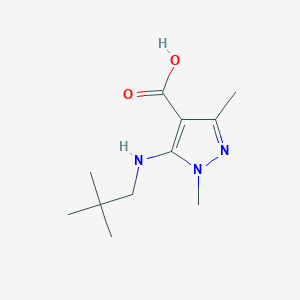
![Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
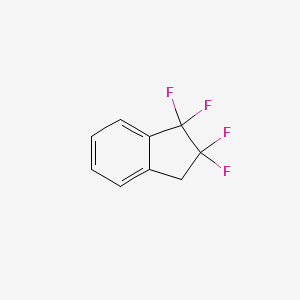
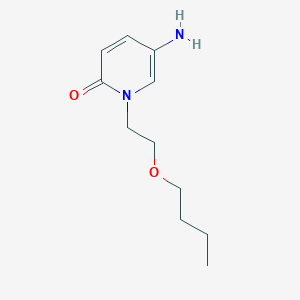
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
